molecular formula C21H23N3O2 B228324 N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide

カタログ番号 B228324
分子量: 349.4 g/mol
InChIキー: YMRNEIFMTYHGPJ-ATJXCDBQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide, also known as MI-219, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. MI-219 has been shown to have a high affinity for the MDM2 protein, which is known to play a critical role in the regulation of the tumor suppressor protein, p53. Inhibition of MDM2 by MI-219 has been shown to lead to the activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.

作用機序

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide works by inhibiting the interaction between MDM2 and p53. MDM2 is known to play a critical role in the regulation of p53, which is a tumor suppressor protein that is mutated in a large percentage of human cancers. Inhibition of MDM2 by N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide leads to the activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to activating p53, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been shown to induce the expression of a number of downstream target genes, including p21 and Bax, which are involved in cell cycle arrest and apoptosis, respectively. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and survivin, which are commonly overexpressed in cancer cells.

実験室実験の利点と制限

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in a wide range of experiments. In addition, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been extensively studied in preclinical models, making it a well-characterized tool for use in cancer research.
One limitation of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been shown to have limited activity against certain types of cancer cells, such as those that have mutations in the p53 pathway.

将来の方向性

There are a number of future directions for research on N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide. One area of interest is the development of combination therapies that include N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide and other chemotherapeutic agents. Another area of interest is the development of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide analogs that have improved potency and selectivity for MDM2. Finally, there is interest in exploring the potential use of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide in combination with immunotherapy, as the activation of p53 has been shown to enhance the immune response to cancer cells.

合成法

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide can be synthesized using a multi-step process that involves the condensation of 3-methylbutanal with isatin to form the corresponding oxindole. The oxindole is then reacted with aniline to form the imine intermediate, which is subsequently reduced to the corresponding amine using sodium borohydride. The amine is then acetylated using acetic anhydride to form N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide.

科学的研究の応用

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

特性

分子式

C21H23N3O2

分子量

349.4 g/mol

IUPAC名

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide

InChI

InChI=1S/C21H23N3O2/c1-15(2)12-13-24-18-11-7-6-10-17(18)20(21(24)26)23-22-19(25)14-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,22,25)/b23-20-

InChIキー

YMRNEIFMTYHGPJ-ATJXCDBQSA-N

異性体SMILES

CC(C)CCN1C2=CC=CC=C2/C(=N/NC(=O)CC3=CC=CC=C3)/C1=O

SMILES

CC(C)CCN1C2=CC=CC=C2C(=NNC(=O)CC3=CC=CC=C3)C1=O

正規SMILES

CC(C)CCN1C2=CC=CC=C2C(=NNC(=O)CC3=CC=CC=C3)C1=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。